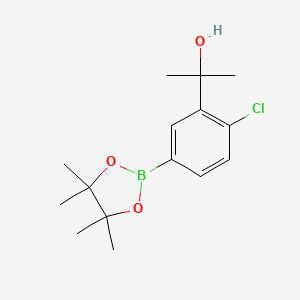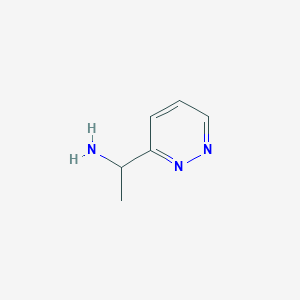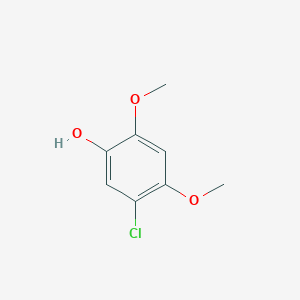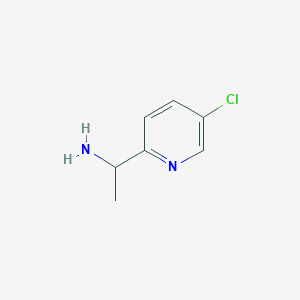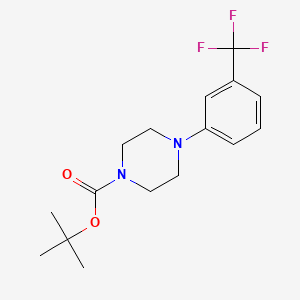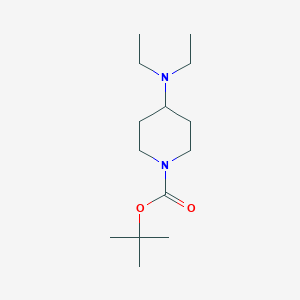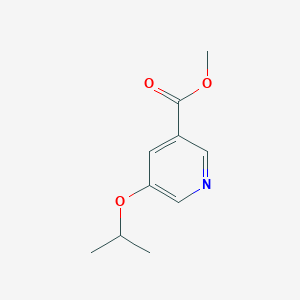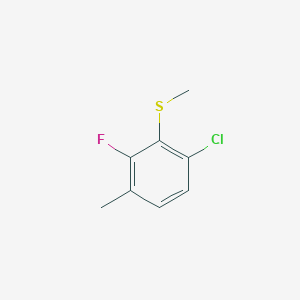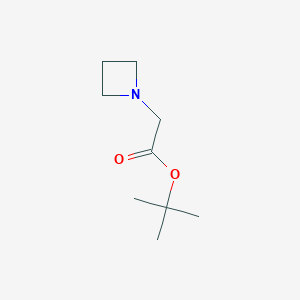
tert-Butyl 2-(azetidin-1-yl)acetate
Descripción general
Descripción
“tert-Butyl 2-(azetidin-1-yl)acetate” is a chemical compound with the molecular formula C9H17NO2 . Its molecular weight is 171.24 , and it has the InChI Code 1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tert-butyl group (C4H9) attached to an acetate group (CH2COO) which is further connected to an azetidine ring (C3H5N) .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.012±0.06 g/cm3 and a predicted boiling point of 209.8±23.0 °C .Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(azetidin-1-yl)acetate is not fully understood. However, it is believed that this compound acts as a catalyst in chemical reactions, allowing for the efficient synthesis of a variety of compounds. Additionally, this compound is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and lipoxygenase. Additionally, this compound has been found to increase the production of certain hormones, such as serotonin and melatonin. Finally, this compound has been found to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-(azetidin-1-yl)acetate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ability to catalyze a variety of chemical reactions, allowing for the efficient synthesis of a variety of compounds. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, this compound has several limitations, including its toxicity and the potential for side effects.
Direcciones Futuras
There are several potential future directions for the use of tert-Butyl 2-(azetidin-1-yl)acetate. One potential direction is the use of this compound in the development of new drugs. Additionally, this compound could be used in the development of new biochemical pathways, such as the synthesis of proteins and lipids. Finally, this compound could be used in the study of the biochemical and physiological effects of chemical compounds.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(azetidin-1-yl)acetate is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In particular, it has been used in the synthesis of a variety of compounds, including chiral alcohols, amines, and amino acids. Additionally, this compound has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. Finally, this compound has been used in the study of biochemical pathways, such as the synthesis of proteins and lipids.
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(azetidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-10-5-4-6-10/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZIPAAULWNUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


